molecular formula C20H23ClN2O2 B13778390 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride CAS No. 69781-80-2

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride

Cat. No.: B13778390
CAS No.: 69781-80-2
M. Wt: 358.9 g/mol
InChI Key: QSNSPZSXSIXVLS-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an acridine moiety linked to a diethylaminoethyl group. It has been studied for its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride typically involves the reaction of 9-acridinecarboxylic acid with 2-diethylaminoethyl chloride in the presence of a suitable solvent such as toluene. The reaction mixture is refluxed for several hours to ensure complete conversion. The resulting product is then purified through crystallization using a mixture of isopropanol and ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the acridine moiety, leading to different structural analogs.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various acridine derivatives with modified functional groups

Scientific Research Applications

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The acridine moiety is known to intercalate with DNA, disrupting its function and leading to various biological effects. The diethylaminoethyl group enhances the compound’s solubility and facilitates its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives such as:

  • 2-(Dimethylamino)ethyl 9-acridinecarboxylate
  • 2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate
  • 2-(Diethylamino)ethyl 9-anthracenecarboxylate

Uniqueness

2-(Diethylamino)ethyl 9-acridinecarboxylate hydrochloride is unique due to its specific combination of the acridine moiety and the diethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

69781-80-2

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

2-(acridine-9-carbonyloxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C20H22N2O2.ClH/c1-3-22(4-2)13-14-24-20(23)19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12H,3-4,13-14H2,1-2H3;1H

InChI Key

QSNSPZSXSIXVLS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31.[Cl-]

Origin of Product

United States

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